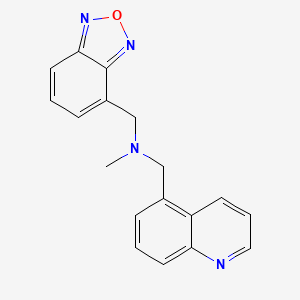
7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is a derivative of the benzodiazepine class of compounds. Benzodiazepines are well-known for their use in the treatment of anxiety, insomnia, and other conditions due to their sedative and anxiolytic properties . This specific compound is a modified version with a bromine and chlorine substitution, which may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Formation of the Benzodiazepine Core: This involves cyclization reactions to form the 1,4-benzodiazepine core structure.
Introduction of Bromine and Chlorine: Halogenation reactions are used to introduce the bromine and chlorine atoms at the specified positions.
Oxidation: The final step involves the oxidation of the 2-one position to form the 4-oxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert the 4-oxide back to the 2-one form.
Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.
Scientific Research Applications
7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its potential use in treating anxiety, insomnia, and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine and chlorine substitutions may affect the binding affinity and selectivity for different GABA receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: The first benzodiazepine discovered, used for its anxiolytic properties.
Diazepam: Another well-known benzodiazepine with similar uses.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The unique substitutions of bromine and chlorine in 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This can result in variations in potency, duration of action, and side effect profiles .
Properties
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-4-hydroxy-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O2/c16-9-5-6-13-11(7-9)15(19(21)8-14(20)18-13)10-3-1-2-4-12(10)17/h1-7,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKDPCTZJPAZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342626 |
Source


|
| Record name | Phenazepam 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177751-52-8 |
Source


|
| Record name | Phenazepam 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide](/img/structure/B5384525.png)


![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5384551.png)

![3-PHENYL-5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOLE](/img/structure/B5384582.png)
![4-(hydroxymethyl)-1-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-4-azepanol](/img/structure/B5384584.png)
![3-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B5384586.png)
![5-hydroxy-2-(4-methylphenyl)-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5384594.png)

![4-methyl-1-{3-[3-(3-methylphenoxy)azetidin-1-yl]-3-oxopropyl}-1H-pyrazole](/img/structure/B5384623.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5384629.png)

![6-(1,3-Benzodioxol-5-YL)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5384636.png)
